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molecular formula C8H9NO B1307943 2,3-Dihydrobenzofuran-5-amine CAS No. 42933-43-7

2,3-Dihydrobenzofuran-5-amine

Cat. No. B1307943
M. Wt: 135.16 g/mol
InChI Key: YJMADHMYUJFMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315513B2

Procedure details

The product (5.2 g, 38.5 mmol) obtained in Step 2 was dissolved in AcOH (20 mL) and Ac2O (5 mL), heated to 60° C., reacted for 12 h, and concentrated to obtain a crude product (6 g, 88.0%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.[CH3:11][C:12](O)=[O:13]>CC(OC(C)=O)=O>[C:12]([NH:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1)(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
NC=1C=CC2=C(CCO2)C1
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC2=C(CCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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